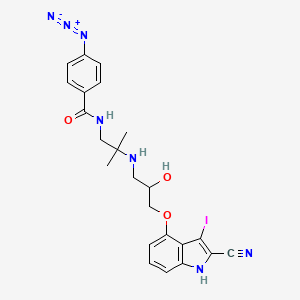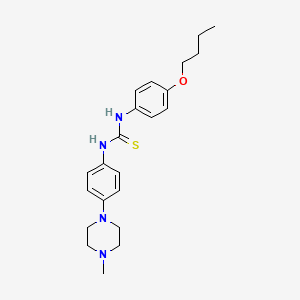
Triethanolammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethanolammonium is an organic cation obtained by protonation of the tertiary amino group of triethanolamine. It has a role as a buffer. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a triethanolamine.
Scientific Research Applications
Protic Ionic Liquids and Molten Salts Synthesis : Triethanolammonium-based salts have been synthesized and characterized, with a focus on their properties as protic ionic liquids (PILs) and molten salts. These substances exhibit notable thermal behavior and electrical conductivity, which are influenced by the temperature and the type of acids used for synthesis (Gruzdev et al., 2018).
Biologically Active Carboxylic Acids Salts : Research has been conducted on the synthesis of this compound salts of various biologically active carboxylic acids. These salts, known as protatranes, have been synthesized with high yields and characterized using spectroscopic methods (Kondratenko et al., 2015).
Ionic Liquids in Photocatalysis : Triethanolamine has been identified as a key component in photocatalytic cofactor regeneration. It acts as a precursor for reducing agents and maintains the solution's alkalinity, playing a crucial role in the photoregeneration of cofactor molecules like NADH (Kinastowska et al., 2019).
Green Chemistry in Synthesis : this compound acetate has been used as a green ionic liquid in the synthesis of complex organic compounds. This approach offers mild reaction conditions and high yields, showcasing its potential in environmentally friendly synthetic processes (Khazaei et al., 2017).
Corrosion Inhibition in Concrete Pore Solution : The effectiveness of this compound dodecylbenzene sulfonate as a corrosion inhibitor for carbon steel in concrete pore solution has been explored. This research highlights its potential in protecting steel structures within concrete from corrosion (Zhao et al., 2019).
Application in Ultrasound-Assisted Extraction : this compound salts have been applied in the extraction of antioxidants from plant materials using ultrasound-assisted methods. This innovative approach enhances the extraction efficiency and yield of valuable compounds from plants (Roman et al., 2021).
Properties
Molecular Formula |
C6H16NO3+ |
|---|---|
Molecular Weight |
150.2 g/mol |
IUPAC Name |
tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/p+1 |
InChI Key |
GSEJCLTVZPLZKY-UHFFFAOYSA-O |
SMILES |
C(CO)[NH+](CCO)CCO |
Canonical SMILES |
C(CO)[NH+](CCO)CCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1229034.png)

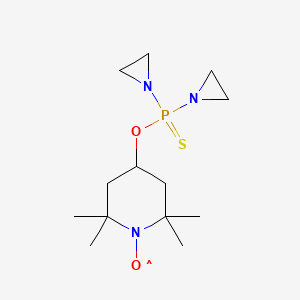
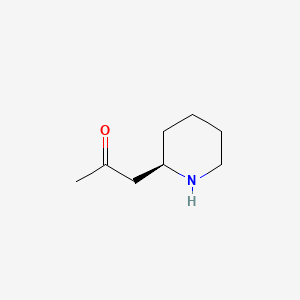

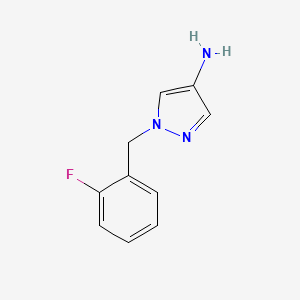
![1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1229045.png)
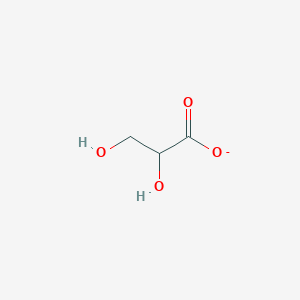
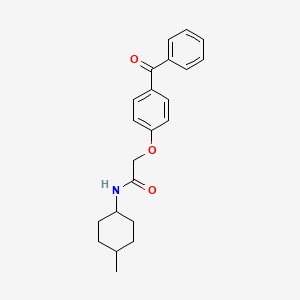
![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)


